molecular formula C16H25N3O2S B1622469 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine CAS No. 59504-48-2

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine

Cat. No.: B1622469
CAS No.: 59504-48-2
M. Wt: 323.5 g/mol
InChI Key: WXYOQQXFTYACAD-UHFFFAOYSA-N
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Description

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is a compound that features a piperidine ring, a sulfonyl group, and an amine group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in solvents like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in binding to the active site of enzymes, while the piperidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine is unique due to the presence of both a sulfonyl group and an amine group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-piperidin-1-yl-5-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c17-15-13-14(22(20,21)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYOQQXFTYACAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396134
Record name 5-(Piperidine-1-sulfonyl)-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59504-48-2
Record name 5-(Piperidine-1-sulfonyl)-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Reactant of Route 2
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Reactant of Route 3
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Reactant of Route 4
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Reactant of Route 5
Reactant of Route 5
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine
Reactant of Route 6
5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine

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